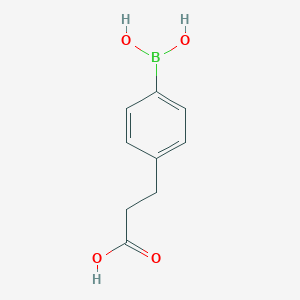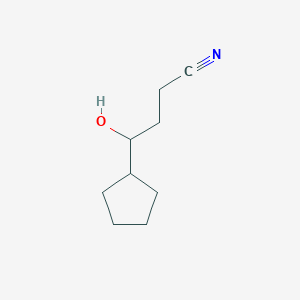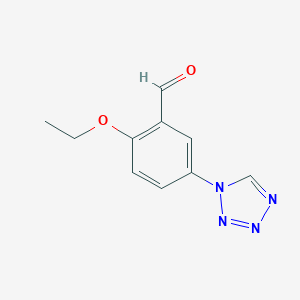
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde, also known as ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. ETB has been shown to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that it is relatively easy to synthesize and has a high yield. This makes it a potential candidate for large-scale production. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also exhibits a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects, which make it a promising candidate for scientific research.
One of the limitations of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its potential applications. Additionally, the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde have not been fully evaluated, which limits its potential use in clinical settings.
List of
Orientations Futures
1. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-cancer drugs.
2. Evaluate the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in animal models.
3. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of neurodegenerative diseases.
4. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of cardiovascular disease.
5. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of inflammatory bowel disease.
6. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of diabetes.
7. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of skin diseases.
8. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of infectious diseases.
9. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-inflammatory drugs.
10. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new antioxidants.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde involves the reaction of 2-ethoxybenzaldehyde with sodium azide and copper (I) iodide in acetonitrile. This reaction results in the formation of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is in the field of cancer research. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde exhibits anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has also been shown to exhibit anti-inflammatory and antioxidant effects. Inflammation and oxidative stress are two of the most common factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde may have the potential to prevent or treat these diseases by reducing inflammation and oxidative stress.
Propriétés
Numéro CAS |
168267-12-7 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-ethoxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10-4-3-9(5-8(10)6-15)14-7-11-12-13-14/h3-7H,2H2,1H3 |
Clé InChI |
PVPHLBRYORUEBF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
SMILES canonique |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
Synonymes |
Benzaldehyde, 2-ethoxy-5-(1H-tetrazol-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



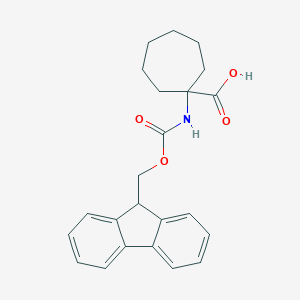

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)

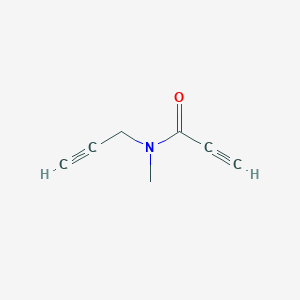
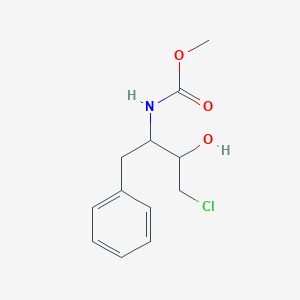
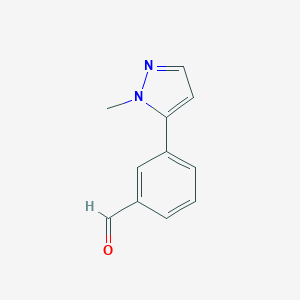

![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

